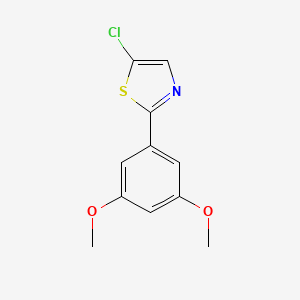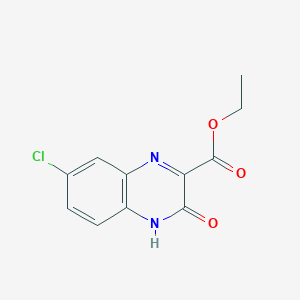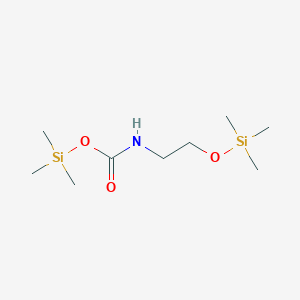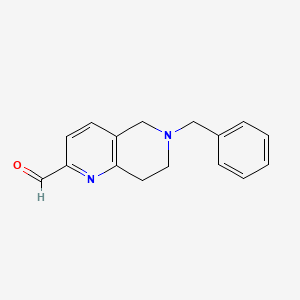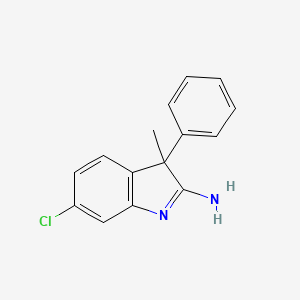![molecular formula C14H14N4O B11862183 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650628-58-3](/img/structure/B11862183.png)
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using formamide under reflux conditions to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding pyrazolo[3,4-d]pyrimidine N-oxides.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Substituted pyrazolo[3,4-d]pyrimidines with various alkyl or aryl groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor ligand, modulating pain pathways and exhibiting antinociceptive properties . The compound’s structure allows it to fit into the binding pocket of the receptor, thereby inhibiting its activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar bicyclic structure and have been studied for their antimicrobial and antitubercular activities.
Pyrido[3,4-d]pyrimidin-4(3H)-ones: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a sigma-1 receptor ligand sets it apart from other similar compounds, making it a valuable candidate for further research and development in pain management and other therapeutic areas .
Propriétés
Numéro CAS |
650628-58-3 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
1-(3-propylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(7-10)18-13-12(8-17-18)14(19)16-9-15-13/h3,5-9H,2,4H2,1H3,(H,15,16,19) |
Clé InChI |
ILCJUACLMZPJKN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




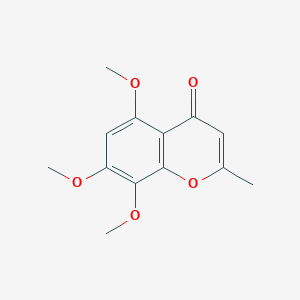


![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
